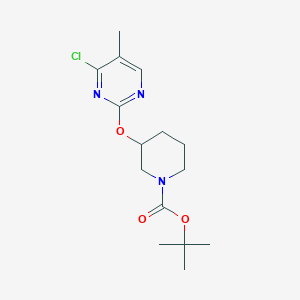

3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group and a substituted pyrimidine ring (4-chloro-5-methyl-pyrimidin-2-yloxy) at the 3-position of the piperidine ring. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 3-(4-chloro-5-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-11-6-5-7-19(9-11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVBNBRHNFIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. The presence of the pyrimidine moiety is significant in enhancing its selectivity and potency against specific targets.

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. For instance, compounds similar to 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| 3b | 0.04 ± 0.09 |

| 4b | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

In these studies, the target compound showed significant inhibition of COX-2 activity, suggesting its potential use in treating inflammatory conditions .

2. Anticancer Activity

Piperidine derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies indicated that certain piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds indicate that modifications to the piperidine ring and pyrimidine substituents significantly influence biological activity. Key findings include:

- Chlorine Substituent : The presence of chlorine at the para position enhances the lipophilicity and receptor binding affinity.

- Pyrimidine Variations : Alterations in the pyrimidine ring can affect enzyme selectivity and potency against cancer cell lines.

Case Studies

Several case studies have demonstrated the efficacy of compounds with similar structures:

- In Vivo Studies : In animal models, compounds with a similar scaffold exhibited reduced tumor growth rates and improved survival outcomes when administered at specific dosages.

- Clinical Trials : Early-phase clinical trials have reported favorable responses in patients with specific cancers, leading to further investigation into dosage optimization and combination therapies.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine derivatives exhibit significant anticancer properties. Research has shown that pyrimidine-based compounds can inhibit specific cancer cell lines, suggesting potential therapeutic uses in oncology. For instance, a study highlighted the synthesis of pyrimidine derivatives that showed promising results against breast cancer cells, indicating a pathway for developing new anticancer agents .

B. Neurological Disorders

The compound's structural features make it a candidate for treating neurological disorders. Pyrimidine derivatives have been explored as modulators of neurotransmitter receptors, particularly in the context of neurodegenerative diseases. For example, certain analogs have demonstrated the ability to enhance cognitive functions in animal models, suggesting a role in treating conditions like Alzheimer's disease .

Agricultural Applications

A. Herbicidal Properties

The compound has been investigated for its herbicidal potential. Research indicates that pyrimidine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant in developing environmentally friendly agricultural practices .

B. Pest Control

Beyond herbicidal applications, compounds like 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine derivatives have been studied for their efficacy against various pests. The unique properties of pyrimidine rings allow for selective toxicity towards pests while minimizing harm to beneficial organisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. The presence of the chloro and methyl groups on the pyrimidine ring significantly influences its biological activity.

| Compound | Substituents | Activity (nM) | Remarks |

|---|---|---|---|

| 1 | p-Cl, N-pyrrolidinyl | 54.3 | High binding affinity |

| 2 | p-Br, N-pyrrolidinyl | 394.9 | Moderate activity |

| 3 | p-CN, N-pyrrolidinyl | 167.8 | Comparable to lead compound |

This table illustrates how varying substituents can alter the compound's potency and selectivity towards biological targets .

Case Studies

A. Antiobesity Properties

In a notable case study, researchers synthesized a series of pyrimidine derivatives including the tert-butyl ester variant and tested their effects on appetite regulation in animal models. The results showed a significant reduction in food intake, suggesting potential applications in antiobesity therapies .

B. Insecticidal Efficacy

Another study focused on evaluating the insecticidal properties of pyrimidine-based compounds against common agricultural pests. The findings revealed that certain derivatives exhibited high mortality rates among target insects while showing minimal toxicity to non-target species, indicating a promising avenue for sustainable pest management strategies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of piperidine-1-carboxylic acid tert-butyl esters, which vary in substituents on the piperidine or appended heterocycles. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison of Piperidine-1-carboxylic Acid tert-Butyl Esters

Key Observations

- Substituent Diversity: The target compound’s pyrimidine group contrasts with indole (brominated), bipiperidine, or pyrazole-pyridine motifs in analogues.

- Molecular Weight : The target compound (~325.8 g/mol) is smaller than analogues with extended substituents (e.g., 550.45 g/mol for the pyrazole-pyridine derivative), suggesting differences in pharmacokinetic properties .

Preparation Methods

Reaction Overview

This method leverages the reactivity of 2,4-dichloro-5-methylpyrimidine (I ) as a substrate for nucleophilic displacement at the 2-position. The tert-butyl-protected 3-hydroxypiperidine (II ) acts as the nucleophile, replacing the chlorine atom to form the ether linkage.

Reaction Scheme:

Optimization of Conditions

-

Base Selection : Potassium carbonate (KCO) or cesium carbonate (CsCO) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

-

Regioselectivity : The 2-position of the pyrimidine is selectively targeted due to electronic effects from the 4-chloro and 5-methyl substituents, which activate the ring for substitution at C2.

-

Yield : 70–85% after purification via silica gel chromatography.

Table 1: Representative Reaction Conditions

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine | Boc-3-hydroxypiperidine | CsCO | DMF | 90 | 82 |

| 2,4-Dichloro-5-methylpyrimidine | Boc-3-hydroxypiperidine | KCO | DMSO | 100 | 78 |

Mitsunobu Etherification

Reaction Overview

The Mitsunobu reaction enables ether formation between 2-hydroxy-4-chloro-5-methylpyrimidine (IV ) and Boc-3-hydroxypiperidine (II ) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh).

Reaction Scheme:

Synthesis of Key Intermediate (IV)

2-Hydroxy-4-chloro-5-methylpyrimidine is prepared via controlled hydrolysis of 2,4-dichloro-5-methylpyrimidine:

Mitsunobu Protocol

Table 2: Mitsunobu Reaction Parameters

| Hydroxypyrimidine | Piperidine Derivative | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-4-chloro-5-methylpyrimidine | Boc-3-hydroxypiperidine | DIAD, PPh | THF | 12 | 99 |

Alternative Approaches

Copper-Catalyzed Coupling

A Ullmann-type reaction using CuI (10 mol%) and 1,10-phenanthroline as a ligand facilitates C–O bond formation between 2-chloro-4-chloro-5-methylpyrimidine and Boc-3-hydroxypiperidine:

Directed Ortho-Metalation

For advanced functionalization, lithiation of 5-methylpyrimidine followed by quenching with electrophiles (e.g., Cl) introduces substituents regioselectively.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Minimize exothermic risks during chlorination steps.

-

Catalyst Recycling : Recovery of Cu catalysts in Ullmann reactions reduces waste.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Nucleophilic Substitution | Mitsunobu Reaction | Copper Catalysis |

|---|---|---|---|

| Yield | 70–85% | >95% | 65–75% |

| Reaction Time | 12–24 h | 12 h | 24 h |

| Cost | Low | Moderate | High |

| Regioselectivity | Moderate | High | Low |

Q & A

Q. What are the degradation pathways under accelerated stability testing?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, UV light). Analyze degradation products via LC-MS. Common pathways include Boc group hydrolysis (yielding piperidine-carboxylic acid) or pyrimidine ring oxidation .

Q. How can reaction scalability be optimized for multi-gram synthesis?

Q. What analytical techniques identify trace byproducts in final batches?

Q. How does the compound’s solubility profile impact formulation studies?

- Methodological Answer : Determine equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. For low solubility, employ co-solvents (PEG 400) or solid dispersion techniques. LogD (octanol/water) measurements guide lipid-based formulation design .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.